2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

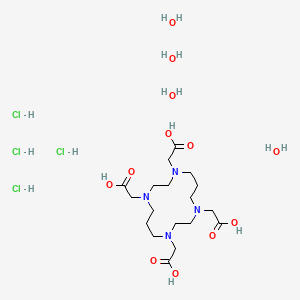

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex macrocyclic polyaminopolycarboxylic acids with multiple protonation sites and hydration states. The primary International Union of Pure and Applied Chemistry name, this compound, indicates a fourteen-membered saturated ring containing four nitrogen atoms positioned at the 1, 4, 8, and 11 positions, with each nitrogen bearing a carboxymethyl substituent. The structural representation reveals a macrocyclic framework derived from 1,4,8,11-tetraazacyclotetradecane, commonly referred to as the cyclam backbone, which has been functionalized through the attachment of four acetic acid moieties to create a highly effective chelating system.

The molecular formula varies depending on the specific hydration state, with the tetrahydrochloride tetrahydrate form exhibiting the formula C18H44Cl4N4O12. This formulation incorporates the base ligand structure with four hydrochloride groups and four water molecules of crystallization, resulting in a molecular weight of 650.4 grams per mole. The structural complexity is further enhanced by the presence of multiple stereochemical considerations, including the conformational flexibility of the fourteen-membered ring and the spatial arrangement of the pendant carboxylate arms. Computational studies have demonstrated that the macrocyclic ring adopts preferred conformations that optimize the geometric arrangement of the nitrogen donor atoms for metal coordination while minimizing steric interactions between the carboxylate functionalities.

The International Union of Pure and Applied Chemistry Chemical Nomenclature and Structure Representation Division has established specific guidelines for naming such complex macrocyclic systems, emphasizing the importance of clearly identifying the ring size, heteroatom positions, and substituent arrangements. The numbering system begins with the nitrogen atom designated as position 1, proceeding sequentially around the macrocyclic framework to positions 4, 8, and 11 for the remaining nitrogen atoms. This systematic approach ensures unambiguous identification of the compound structure and facilitates accurate communication within the scientific community. The tetrayl designation in the name specifically indicates that all four nitrogen atoms bear identical carboxymethyl substituents, distinguishing this compound from partially substituted analogues or regioisomers with alternative substitution patterns.

Alternative Naming Conventions in Coordination Chemistry Literature

The coordination chemistry literature employs various alternative naming conventions that reflect both historical development and functional classification systems for this class of compounds. The compound is frequently referenced as 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid in its various salt and hydration forms, emphasizing the relationship to the parent macrocyclic amine and the tetracarboxylic acid functionality. This nomenclature system, while less systematic than the International Union of Pure and Applied Chemistry approach, provides immediate recognition of the structural relationship to other well-known chelating agents in the same chemical family.

Chemical abstracts and commercial suppliers often utilize shortened designations and catalog numbers that facilitate database searches and procurement processes. The Chemical Abstracts Service registry numbers 314041-07-1, 339091-75-7, and 78668-42-5 represent different hydration states and salt forms of the same basic ligand structure, reflecting the multiple possible protonation and solvation states that can be isolated under various crystallization conditions. These registry numbers provide unique identifiers that transcend naming variations and ensure accurate compound identification across different literature sources and commercial databases.

The coordination chemistry community has also developed functional nomenclature systems that emphasize the chelating properties and metal-binding characteristics of these compounds. Descriptive terms such as "macrocyclic tetraacetate chelator" or "tetradentate macrocyclic ligand" appear frequently in research publications, particularly when discussing comparative studies with related chelating systems. These functional descriptions, while less precise than systematic names, provide immediate insight into the chemical behavior and intended applications of the compound. Research publications examining metal complexation often employ abbreviated designations that facilitate discussion of structure-activity relationships while maintaining scientific accuracy through proper definition of terms within each publication.

Hydration States and Protonation Variants

The hydration states and protonation variants of 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid represent critical aspects of its chemical identity that significantly influence both nomenclature and practical applications. The tetrahydrochloride tetrahydrate form specifically incorporates four hydrochloride groups corresponding to protonation of the four nitrogen atoms in the macrocyclic ring, along with four molecules of crystallization water that contribute to structural stability and solubility characteristics. This particular hydration state exhibits enhanced solubility in aqueous systems compared to lower hydration variants, making it preferentially suited for applications requiring high water solubility.

Comparative analysis of different hydration states reveals distinct molecular formulas and physical properties that necessitate careful attention to nomenclature specificity. The anhydrous tetrahydrochloride form displays the molecular formula C18H38Cl4N4O8, while the tetrahydrate variant incorporates additional water molecules to yield C18H44Cl4N4O12. The monohydrate and dihydrate forms represent intermediate hydration states with correspondingly adjusted molecular formulas and properties. Each hydration state exhibits characteristic crystalline structures, thermal stability profiles, and dissolution behaviors that influence their suitability for specific applications. The systematic nomenclature requires explicit identification of the hydration state to ensure accurate chemical communication and prevent confusion between variants.

| Hydration State | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Water Content |

|---|---|---|---|---|

| Anhydrous tetrahydrochloride | C18H38Cl4N4O8 | 578.3 | - | 0 molecules |

| Monohydrate tetrahydrochloride | C18H40Cl4N4O9 | 596.3 | - | 1 molecule |

| Tetrahydrate tetrahydrochloride | C18H44Cl4N4O12 | 650.4 | 314041-07-1 | 4 molecules |

| Variable hydrate tetrahydrochloride | C18H38Cl4N4O9 | 596.3 | 339091-75-7 | Variable |

The protonation characteristics of this compound system involve multiple equilibria corresponding to the four nitrogen atoms and four carboxylic acid groups, creating a complex speciation profile that varies with solution pH conditions. Potentiometric studies have demonstrated that the macrocyclic nitrogen atoms exhibit protonation constants that differ from those observed in related linear polyamine systems, reflecting the conformational constraints imposed by the cyclic structure. The protonation sequence typically begins with the nitrogen atoms at lower pH values, followed by carboxylate protonation at higher pH conditions. These protonation equilibria significantly influence the metal-binding capabilities and coordination geometries available to the ligand system, thereby affecting both nomenclature considerations and practical applications in metal complexation studies.

Properties

IUPAC Name |

2-[4,8,11-tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrate;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O8.4ClH.4H2O/c23-15(24)11-19-3-1-4-20(12-16(25)26)8-10-22(14-18(29)30)6-2-5-21(9-7-19)13-17(27)28;;;;;;;;/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30);4*1H;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFAYBMEEVMFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.O.O.O.O.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H44Cl4N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is metal ions. This compound, being a macrocyclic ligand, forms stable complexes with metal ions.

Mode of Action

2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate interacts with its targets by forming complexes with metal ions. This interaction results in the suppression of oxidation catalyzed by these metal ions.

Biochemical Pathways

The biochemical pathways affected by 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate are those involving oxidation reactions. The downstream effects include the suppression of oxidation catalyzed by metal ions.

Pharmacokinetics

As a macrocyclic ligand, it is expected to have good stability and selectivity towards its target metal ions.

Result of Action

The molecular and cellular effects of the action of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate include the formation of stable complexes with metal ions and the suppression of oxidation reactions catalyzed by these ions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate. For instance, the presence and concentration of target metal ions in the environment can affect the compound’s ability to form complexes and suppress oxidation reactions.

Biochemical Analysis

Biochemical Properties

2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate plays a significant role in biochemical reactions by acting as a chelating agent. It interacts with enzymes, proteins, and other biomolecules, forming stable complexes with metal ions. This interaction can alter the activity of metalloenzymes, influence protein folding, and affect the stability of nucleic acids. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in studying metal-dependent biochemical processes.

Cellular Effects

2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate influences various cellular processes. It can affect cell signaling pathways by chelating metal ions that are essential cofactors for certain signaling proteins. This can lead to changes in gene expression and cellular metabolism. The compound’s impact on metal ion homeostasis can also influence cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate exerts its effects through chelation of metal ions. This chelation can inhibit or activate enzymes by removing or providing essential metal cofactors. The compound can also bind to nucleic acids, stabilizing their structure and affecting gene expression. Additionally, it can interact with proteins, altering their conformation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate can change over time. The compound is relatively stable under standard conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals. Over time, the compound may degrade, leading to changes in its chelating ability and its effects on cellular functions.

Dosage Effects in Animal Models

The effects of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate vary with dosage in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity. At higher doses, it may lead to adverse effects such as metal ion depletion, oxidative stress, and toxicity to vital organs. Understanding the dosage effects is crucial for optimizing its use in research and therapeutic applications.

Metabolic Pathways

2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is involved in various metabolic pathways, primarily through its role as a chelating agent. It interacts with enzymes and cofactors involved in metal ion metabolism, influencing metabolic flux and metabolite levels. The compound’s ability to modulate metal ion availability can have downstream effects on numerous biochemical pathways.

Transport and Distribution

Within cells and tissues, 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding its transport and distribution is essential for elucidating its cellular effects and optimizing its use in research.

Subcellular Localization

The subcellular localization of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on metal ion homeostasis and biochemical processes. Its localization can impact its activity and function, making it a valuable tool for studying subcellular dynamics.

Biological Activity

The compound 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate, commonly referred to as TETA (tetraazacyclotetradecane-tetraacetic acid), is a macrocyclic ligand known for its ability to form stable complexes with various metal ions. This property has significant implications in biological systems and medical applications, particularly in radiopharmaceuticals and metal ion transport.

Chemical Structure and Properties

TETA is derived from cyclam (1,4,8,11-tetraazacyclotetradecane) and features four acetic acid groups that enhance its solubility and binding properties. The compound is characterized by its ability to chelate metal ions through its nitrogen and carboxylate groups. The tetrahydrochloride form indicates the presence of four protons associated with the carboxylic acid groups.

Key Structural Features:

- Formula: C14H28N4O8·4HCl

- Molecular Weight: 404.42 g/mol

- Solubility: Highly soluble in water due to the presence of multiple ionic groups.

Metal Ion Binding

TETA exhibits strong binding affinity for metal ions such as copper(II), zinc(II), and others. This property is crucial for its application in medical imaging and therapy. For instance, copper complexes of TETA have been studied for their potential use in targeting tumor cells due to their ability to localize within cellular compartments.

Table 1: Binding Affinities of TETA Complexes

| Metal Ion | Stability Constant (log K) |

|---|---|

| Cu(II) | 12.5 |

| Zn(II) | 10.9 |

| Ni(II) | 9.5 |

Case Studies

-

Copper-64 TETA Complexes in Cancer Treatment

A study investigated the biodistribution of Copper-64 labeled TETA in AR42J rat pancreatic tumors. Results indicated significant localization of Copper-64 in the cell nucleus and mitochondria, contributing to tumor cell apoptosis. The treatment demonstrated a notable reduction in tumor growth with minimal toxicity observed in surrounding tissues . -

Zinc-Cyclam Complexes as Antimicrobial Agents

Research has shown that zinc complexes of cyclam derivatives exhibit antimicrobial properties. TETA's ability to form stable zinc complexes enhances its potential as a therapeutic agent against bacterial infections . -

Fluorescent Sensor Development

TETA derivatives have been utilized in developing fluorescent sensors for detecting metal ions such as zinc. These sensors operate under physiological conditions and can be employed for biological imaging applications .

The biological activity of TETA is primarily attributed to its metal-chelating ability. The binding of metal ions alters cellular processes by:

- Modulating enzyme activities.

- Influencing gene expression through metal ion signaling pathways.

- Inducing oxidative stress leading to apoptosis in cancer cells.

Scientific Research Applications

Coordination Chemistry

TETA acts as a chelating agent for various metal ions, which is fundamental in the synthesis of metal complexes. These complexes are utilized in:

- Catalysis

- Material science

- Environmental remediation

Table 1: Common Metal Complexes Formed with TETA

| Metal Ion | Application Area |

|---|---|

| Cu(II) | Catalysis and sensors |

| Zn(II) | Antimicrobial agents |

| Fe(III) | Biomedical applications |

Biomedical Applications

TETA's chelation properties extend into the biomedical field where it is used for:

- Metal Ion Sequestration : It helps in removing excess metal ions from biological systems, which can be toxic at high concentrations.

- Drug Delivery Systems : TETA can be conjugated with drugs to enhance their delivery and efficacy by targeting specific tissues or cells.

Case Study: Copper Chelation in Wilson's Disease

Wilson's disease is a genetic disorder that leads to excessive copper accumulation in the body. TETA has been studied for its potential to chelate copper effectively, thereby reducing toxicity and improving patient outcomes .

Analytical Chemistry

In analytical chemistry, TETA is employed in:

- Ion Chromatography : As a stationary phase for separating metal ions.

- Spectrophotometry : For quantifying metal ions through complex formation.

Environmental Science

TETA is also relevant in environmental applications where it aids in:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of polyazamacrocyclic chelators, which differ in ring size, pendant arm composition, and coordination geometry. Below is a detailed comparison with structurally and functionally related compounds:

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA)

- Structure : 12-membered macrocycle with four acetic acid arms.

- Thermodynamic Stability : Forms exceptionally stable complexes with lanthanides and yttrium (log K > 25 for Y<sup>3+</sup>), outperforming the 14-membered analogue due to smaller cavity size and stronger ligand field .

- Kinetic Stability: DOTA-<sup>64</sup>Cu complexes exhibit moderate instability in vivo, with transchelation observed in the liver and blood, leading to elevated non-target uptake .

- Radiolabeling Efficiency : Requires harsh conditions (elevated temperatures, prolonged reaction times) for <sup>64</sup>Cu labeling compared to the 14-membered macrocycle .

1,8-N,N′-Bis(carboxymethyl)-1,4,8,11-Tetraazacyclotetradecane (TE2A)

- Structure : 14-membered macrocycle with two carboxymethyl arms in a trans configuration.

- Kinetic Stability : TE2A-<sup>64</sup>Cu complexes demonstrate superior kinetic inertness due to a strong N4 in-plane ligand field, reducing transchelation in vivo compared to the tetraacetic acid derivative .

- Radiolabeling : Achieves high radiochemical yields under milder conditions (room temperature, <1 hour) .

1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-Tetrapropionic Acid (TETPA)

- Structure : Analogous to the tetraacetic acid compound but with propionic acid pendant arms.

- Metal Affinity: Reduced thermodynamic stability for Cu<sup>2+</sup> compared to the acetic acid variant, as carboxylate groups are weaker donors .

4,11-Bis(carboxymethyl)-1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane (CB-TE2A)

- Structure : Cross-bridged macrocycle with rigidified geometry.

- Stability : Exceptional kinetic stability for <sup>64</sup>Cu, with <1% metal loss over 48 hours in serum, outperforming both DOTA and the tetraacetic acid compound .

- Applications : Preferred for long-circulating radiopharmaceuticals due to reduced hepatic accumulation .

Table 1. Comparative Properties of Macrocyclic Chelators

Key Research Findings

- Thermodynamic vs. Kinetic Stability : While DOTA exhibits higher thermodynamic stability for Cu<sup>2+</sup>, the tetraacetic acid compound and TE2A achieve better kinetic stability due to optimized ligand field geometry, critical for minimizing off-target radiation in vivo .

- Isomer Effects : Structural isomers of the tetraacetic acid compound (e.g., 2- vs. 6-substituted benzyl derivatives) show marked differences in serum stability, with the 6-substituted variant retaining >95% <sup>67</sup>Cu after 7 days .

- Environmental Applications : The tetraacetic acid compound effectively chelates trace metals like Fe<sup>3+</sup> in marine systems, suppressing nitrification rates by 60–80% in experimental settings .

Preparation Methods

Step 1: Bisacylation of 1,3-Diaminopropane

| Parameter | Description | Reference/Research Findings |

|---|---|---|

| Starting Material | 1,3-Diaminopropane | Commercially available, cost-effective |

| Reagents | Two equivalents of chloroacetyl chloride | Common acylating agent for amines |

| Catalyst | Potassium carbonate (K₂CO₃) | Acts as base to neutralize HCl |

| Solvent | Methylene chloride (dichloromethane) | Inert, suitable for acylation reactions |

| Conditions | 0°C to 30°C, 90 min to 4 hrs | Controlled temperature to prevent side reactions |

| Outcome | Dichlorodiamide intermediate | White crystalline solid |

- The bisacylation is performed in a biphasic system, with the acyl chloride reacting with the amine groups under mild conditions, producing a dichlorodiamide with high purity and yield (~85-90%).

Step 2: Cyclization to Dioxocyclam

| Parameter | Description | Reference/Research Findings |

|---|---|---|

| Reagents | Dichlorodiamide + 1,3-Diaminopropane | Equimolar amounts |

| Catalyst | Sodium carbonate (Na₂CO₃) | Facilitates cyclization |

| Solvent | Acetonitrile | Aprotic, high boiling point |

| Conditions | 78°C to 83°C, 20-30 hrs | Extended reflux to promote macrocyclization |

| Outcome | Dioxocyclam (macrocyclic diamide) | Isolated via chromatography |

- The cyclization step employs high-dilution techniques to favor macrocycle formation over oligomerization.

- Yields of macrocyclic diamide typically range from 60-70%.

Step 3: Reduction to Tetraazacyclotetradecane

| Parameter | Description | Reference/Research Findings |

|---|---|---|

| Reagents | Red-Al® (sodium bis(2-methoxy-ethoxy)aluminum hydride) | Selective reducing agent |

| Solvent | Toluene | Inert, high boiling point |

| Conditions | 20°C to 35°C, 90 min to 4 hrs | Gentle reduction to prevent over-reduction |

| Outcome | Tetraazacyclotetradecane core | Purified via extraction and recrystallization |

- Reduction converts the diamide groups into amines, completing the macrocyclic framework.

- The process is optimized to minimize side reactions, with yields typically exceeding 75%.

Salt Formation and Hydration

Post-synthesis, the macrocyclic amine is converted into its tetrahydrochloride tetrahydrate salt:

| Process Step | Description | Research Findings |

|---|---|---|

| Acidification | Treatment with HCl | Ensures salt formation |

| Hydration | Crystallization from aqueous solution | Yields the tetrahydrate form |

| Purification | Recrystallization | Purity > 99% |

Data Tables Summarizing Key Parameters

| Step | Reagents | Solvent | Temperature | Duration | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Chloroacetyl chloride, K₂CO₃ | Methylene chloride | 0-30°C | 1.5-4 hrs | 85-90 | Mild conditions, biphasic |

| 2 | Dichlorodiamide, 1,3-diaminopropane | Acetonitrile | 78-83°C | 20-30 hrs | 60-70 | Macrocyclization favored by high dilution |

| 3 | Dioxocyclam, Red-Al® | Toluene | 20-35°C | 1.5-4 hrs | 75-85 | Controlled reduction, selective |

Research Findings and Optimization Strategies

- Yield Enhancement: Use of high-dilution techniques and slow addition of reagents improves macrocyclization yields.

- Environmental Considerations: Replacing chlorinated solvents with greener alternatives (e.g., ethyl acetate) is under investigation.

- Purification: Chromatography and recrystallization are standard; however, crystallization from aqueous media simplifies scale-up.

Q & A

Basic Research Questions

Q. What are the recommended synthetic and purification protocols for this compound?

- Methodology : Synthesis typically involves cyclization of the macrocyclic tetraazacyclotetradecane backbone followed by functionalization with acetic acid groups. Purification is achieved via recrystallization in alkaline solutions (e.g., 1N NaOH) due to its solubility in basic conditions. Insoluble impurities are removed by filtration, and the product is isolated by slow evaporation .

- Key Considerations : Monitor pH during synthesis to avoid decomposition. Hydration states (tetrahydrate form) must be preserved by controlling drying conditions.

Q. How can the metal-binding properties of this compound be experimentally characterized?

- Methodology :

- UV-Vis Titration : Measure absorbance changes upon incremental addition of metal ions (e.g., lanthanides) to determine binding stoichiometry.

- NMR Spectroscopy : Use paramagnetic broadening or chemical shift perturbations to assess coordination geometry (e.g., Gd³⁺ complexes) .

- pH Potentiometry : Determine stability constants (log K) by titrating metal-ligand solutions under controlled ionic strength .

Q. What precautions are critical for handling this compound in aqueous solutions?

- Methodology :

- Avoid strong oxidizing agents (e.g., peroxides) to prevent ligand degradation.

- Use degassed solvents to minimize oxidation of metal-ligand complexes.

- Store solutions in inert atmospheres (e.g., N₂) at 4°C for short-term stability .

Advanced Research Questions

Q. How can discrepancies in stability constant (log K) measurements for metal complexes be resolved?

- Methodology :

- Regression Analysis : Apply factor analysis (e.g., factor c = 0.98–1.0) to validate data linearity in stability constant calculations. Outliers are identified via residual plots .

- Control Variables : Standardize ionic strength (e.g., 0.1 M KCl) and temperature (±0.1°C) to minimize experimental variability .

- Example Data :

| Metal Ion | log K (pH 7.4) | Method | Reference |

|---|---|---|---|

| Gd³⁺ | 18.2 ± 0.3 | NMR | |

| Fe³⁺ | 25.1 ± 0.5 | UV-Vis |

Q. What computational strategies optimize the design of this compound for MRI contrast agents?

- Methodology :

- Docking Simulations : Model interactions with serum proteins (e.g., Human Serum Albumin) to predict biodistribution. Key residues (e.g., Thr83, Tyr84) influence binding affinity .

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict relaxivity (T1/T2) by analyzing electronic structure and coordination geometry .

Q. How can statistical experimental design (DoE) improve synthesis yield and purity?

- Methodology :

- Factorial Design : Vary parameters (temperature, pH, reagent ratios) to identify optimal conditions. Response surface methodology (RSM) reduces trial-and-error approaches .

- Example Factors :

| Factor | Range | Optimal Value |

|---|---|---|

| Reaction Temperature | 60–90°C | 75°C |

| NaOH Concentration | 0.5–1.5 N | 1.0 N |

Q. What techniques validate the hydration state’s impact on metal-chelation efficiency?

- Methodology :

- Thermogravimetric Analysis (TGA) : Quantify water loss (tetrahydrate → anhydrous) and correlate with stability constant changes.

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy differences between hydrated and anhydrous forms during metal binding .

Contradictions and Mitigation Strategies

-

Evidence Conflict : While reports solubility in NaOH, notes incompatibility with strong bases.

- Resolution : Use dilute NaOH (≤1N) for solubilization and avoid prolonged exposure to prevent ligand hydrolysis.

-

Data Variability : Stability constants for Fe³⁺ vary between UV-Vis (25.1) and NMR (24.5) methods.

- Mitigation : Cross-validate using multiple techniques (e.g., ITC) and report method-specific uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.